molecular formula C2H4N4S3 B14284935 1,3,4-Thiadiazole-2,5-disulfenamide CAS No. 160545-21-1

1,3,4-Thiadiazole-2,5-disulfenamide

Cat. No.: B14284935
CAS No.: 160545-21-1
M. Wt: 180.3 g/mol
InChI Key: YUEQIUSXTGFBOD-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-disulfenamide is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2,5-disulfenamide can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalysts. The use of polyphosphoric acid, phosphorus oxychloride, sulfuric acid, hydrochloric acid, and carbon disulfide as catalysts has been reported .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2,5-disulfenamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, hydrazine sulfate, and various catalysts such as magnesium oxide nanoparticles .

Major Products

Major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

160545-21-1

Molecular Formula

C2H4N4S3

Molecular Weight

180.3 g/mol

IUPAC Name

S-(5-aminosulfanyl-1,3,4-thiadiazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C2H4N4S3/c3-8-1-5-6-2(7-1)9-4/h3-4H2

InChI Key

YUEQIUSXTGFBOD-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)SN)SN

Origin of Product

United States

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